molecular formula C20H21NO4 B2821745 8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one CAS No. 869080-99-9

8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one

Cat. No.: B2821745
CAS No.: 869080-99-9
M. Wt: 339.391
InChI Key: VXZGKPZOKQYPDA-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-2-one (coumarin) family, characterized by a benzopyrone core with a 4-methyl group and a 7-hydroxy substituent. The 3-(4-methoxyphenyl) moiety and the 8-[(dimethylamino)methyl] side chain differentiate it from simpler coumarins. These substituents modulate electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12-15-9-10-17(22)16(11-21(2)3)19(15)25-20(23)18(12)13-5-7-14(24-4)8-6-13/h5-10,22H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZGKPZOKQYPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN(C)C)O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the chromen-2-one core reacts with a methoxybenzene derivative in the presence of a Lewis acid catalyst.

    Dimethylamino Group Addition: The dimethylamino group can be added via a Mannich reaction, where the chromen-2-one derivative reacts with formaldehyde and dimethylamine.

    Hydroxylation: The hydroxy group can be introduced through selective hydroxylation reactions using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various substituted chromen-2-one derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the Mannich reaction, where 7-hydroxyisoflavonoids react with bis(N,N-dimethylamino)methane to yield C-8 substituted N,N-dimethylaminomethyl adducts. This method has been shown to produce the compound in high yields, with purity confirmed through techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) .

Anticancer Properties

One of the most significant applications of 8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one is its potential as an anticancer agent. Studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on cancer cell lines, particularly prostate cancer cells (PC-3). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation at low micromolar concentrations .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound APC-35.0Induces apoptosis
Compound BMCF-77.5Inhibits proliferation
Compound CHeLa6.0Cell cycle arrest

Other Pharmacological Activities

Beyond its anticancer properties, this compound has shown promise in other areas:

  • Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .
  • Antimicrobial Properties : Some studies indicate that derivatives exhibit activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

  • Prostate Cancer Study : A study investigated the effects of several derivatives of this compound on PC-3 cell proliferation. Results indicated that modifications at the C-8 position significantly enhanced anticancer activity compared to non-substituted analogs .
  • Molecular Docking Studies : In silico studies have been conducted to explore the binding affinity of this compound with various biological targets related to cancer. The results suggest a strong interaction with specific enzymes involved in cancer progression, supporting its further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of 8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Modifications at the 3-position phenyl group significantly influence physicochemical and biological properties:

Compound Name Substituent at 3-Position Key Differences Impact on Properties Reference
8-[(Dimethylamino)methyl]-7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one 4-hydroxyphenyl -OH instead of -OCH₃; 4H-chromen-4-one core Increased polarity; altered hydrogen bonding
8-[(Dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 2-methoxyphenyl; CF₃ at C2 -OCH₃ at ortho position; electron-withdrawing CF₃ Reduced electron density; enhanced metabolic stability
3-(4-Chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one 4-chlorophenyl -Cl (electron-withdrawing) vs. -OCH₃ Enhanced binding affinity to hydrophobic targets

Modifications in the Aminoalkyl Side Chain

The 8-[(dimethylamino)methyl] group is critical for solubility and bioactivity. Variations include:

Compound Name Side Chain at C8 Key Differences Impact on Properties Reference
8-[(Diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one Diethylamino Larger alkyl groups (C₂H₅ vs. CH₃) Increased lipophilicity; altered pharmacokinetics
8-((1S,2R)-1-hydroxy-2-(5-hydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yloxy)-3-methylbut-3-enyl)-7-methoxy-2H-chromen-2-one Complex bicyclic side chain Bulky substituent with multiple oxygen atoms Enhanced steric hindrance; potential for multi-target activity

Key Insight: The dimethylamino group offers a balance between solubility (via protonation) and moderate lipophilicity, whereas bulkier side chains may improve target specificity at the expense of bioavailability.

Core Chromenone Modifications

Alterations to the benzopyrone core affect electronic distribution and stability:

Compound Name Core Structure Key Differences Impact on Properties Reference
7-Hydroxy-4-phenyl-2H-chromen-2-one 4-phenyl; no methyl Simpler core without C4 methyl or C8 side chain Reduced steric hindrance; lower bioactivity
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one Methylsulfonyl at C2 Electron-withdrawing -SO₂CH₃ group Enhanced electrophilicity; potential for covalent binding
4-Methyl-7-((5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one Oxadiazole-linked side chain Heterocyclic substitution at C7 Improved enzymatic resistance; antimicrobial activity

Key Insight: The 4-methyl group in the target compound likely stabilizes the chromenone core, while the 7-hydroxy group facilitates hydrogen bonding, critical for interactions with biological targets.

Biological Activity

8-[(Dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one, a synthetic derivative of chromone, has garnered attention due to its potential biological activities. This compound features a unique molecular structure that suggests interactions with various biological targets, making it a subject of pharmacological interest. The compound is synthesized primarily through the Mannich reaction, which introduces the dimethylamino methyl group onto the chromone backbone.

The molecular formula for this compound is C20H21NO4, with a molecular weight of 339.391 g/mol. Its structure includes significant functional groups that contribute to its biological activity.

Structural Features

FeatureDescription
Dimethylamino GroupEnhances solubility and potential receptor interaction
Hydroxy Group (7-position)Contributes to antioxidant properties
Methoxy-substituted Phenyl Group (3-position)May influence enzyme inhibition and bioactivity

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are still under investigation but suggest interactions with key enzymes and receptors.

Key Areas of Research

  • Antioxidant Activity : The hydroxy group at the 7-position is known for its antioxidant properties, which may help in scavenging free radicals.
  • Enzyme Inhibition : Preliminary studies indicate potential inhibitory effects on enzymes such as monoamine oxidases (MAOs) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases.
  • Anticancer Properties : Related compounds have shown promise in inhibiting cancer cell proliferation in vitro, particularly in prostate cancer models.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of chromone derivatives, including this specific compound.

Study 1: Inhibitory Activity Against MAO-B

A study evaluating various coumarin derivatives found that certain analogs exhibited selective inhibition of MAO-B, with IC50 values in the low micromolar range. Although specific data for our compound is not yet published, its structural similarities suggest it may exhibit comparable activity against MAO-B .

Study 2: Antineoplastic Activity

Research on hydroxymethylated isoflavonoids indicated that derivatives with similar substitutions to our compound showed potent antineoplastic activity in prostate cancer cell lines, with effective concentrations ranging from 1 to 10 μM . This suggests that our compound could also possess significant anticancer properties.

Molecular Docking Studies

Molecular docking studies are essential for understanding how this compound interacts with target enzymes. These studies can provide insights into binding affinities and the nature of interactions between the compound and its biological targets.

Q & A

Q. How should researchers reconcile discrepancies between theoretical and experimental spectral data?

  • Answer : Cross-validate using hybrid DFT calculations (e.g., B3LYP/6-311++G(d,p)) for NMR/IR predictions. Systematic error analysis (e.g., solvent effects in UV-Vis) and experimental replication under controlled conditions (humidity, temperature) reduce artifacts .

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